Cit-PAB-OH

CAS No.: 1037794-22-1

Cat. No.: VC11690102

Molecular Formula: C13H20N4O3

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1037794-22-1 |

|---|---|

| Molecular Formula | C13H20N4O3 |

| Molecular Weight | 280.32 g/mol |

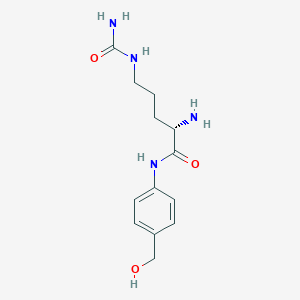

| IUPAC Name | (2S)-2-amino-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |

| Standard InChI | InChI=1S/C13H20N4O3/c14-11(2-1-7-16-13(15)20)12(19)17-10-5-3-9(8-18)4-6-10/h3-6,11,18H,1-2,7-8,14H2,(H,17,19)(H3,15,16,20)/t11-/m0/s1 |

| Standard InChI Key | KJJITHAVZJBOHG-NSHDSACASA-N |

| Isomeric SMILES | C1=CC(=CC=C1CO)NC(=O)[C@H](CCCNC(=O)N)N |

| SMILES | C1=CC(=CC=C1CO)NC(=O)C(CCCNC(=O)N)N |

| Canonical SMILES | C1=CC(=CC=C1CO)NC(=O)C(CCCNC(=O)N)N |

Introduction

Molecular and Structural Characteristics of Cit-PAB-OH

Cit-PAB-OH (PubChem CID: 68331614) is a peptide-derived molecule with the molecular formula C₁₃H₂₀N₄O₃ and a molecular weight of 280.32 g/mol . Its structure comprises a citrulline residue linked to a para-aminobenzyl alcohol (PAB-OH) moiety via an amide bond. The stereochemistry at the citrulline α-carbon is exclusively (S)-configured, a feature critical for its enzymatic cleavage specificity in biological systems .

Key Physicochemical Properties

-

Solubility: Cit-PAB-OH exhibits moderate solubility in polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

-

Stability: The compound remains stable under acidic conditions but undergoes hydrolysis in the presence of proteases like cathepsin B .

-

Thermal Properties: Differential scanning calorimetry (DSC) reveals a melting point range of 160–170°C, with decomposition observed above 200°C .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₀N₄O₃ | |

| Molecular Weight | 280.32 g/mol | |

| CAS Number | 1037794-22-1 | |

| Solubility in DMF | 10 mg/mL | |

| Melting Point | 168°C (dec.) |

Role of Cit-PAB-OH in Antibody-Drug Conjugates

Cit-PAB-OH serves as a foundational component in cathepsin B-cleavable linkers, such as the widely used Mc-Val-Cit-PABOH linker in FDA-approved ADCs like brentuximab vedotin .

Mechanism of Payload Release

-

Enzymatic Cleavage: Cathepsin B, a lysosomal protease, selectively hydrolyzes the Val-Cit bond in the linker, releasing the cytotoxic payload intracellularly .

-

Enhanced Specificity: The PAB-OH spacer ensures payload release occurs only within tumor cells, minimizing off-target toxicity .

Comparative Stability in Plasma

Studies demonstrate that Cit-PAB-OH-containing linkers exhibit superior stability in human plasma (half-life >7 days) compared to murine models, where carboxylesterase 1C (Ces1C) accelerates hydrolysis . This interspecies variability underscores the need for careful preclinical evaluation.

Analytical and Stability Profiling

Degradation Pathways

-

Acidic Conditions: Cit-PAB-OH undergoes hydrolysis at pH <3, generating citrulline and PAB-OH fragments .

-

Enzymatic Degradation: Incubation with cathepsin B (10 nM, pH 5.0) results in complete cleavage within 2 hours .

Applications Beyond ADCs

While primarily utilized in oncology, Cit-PAB-OH derivatives are being explored in:

-

Prodrug Systems: Conjugation with cell-penetrating peptides for tumor-specific activation .

-

Diagnostic Agents: Radiolabeled analogs for positron emission tomography (PET) imaging .

Future Directions

Ongoing research aims to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume